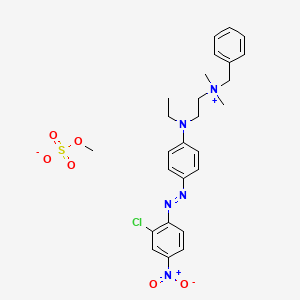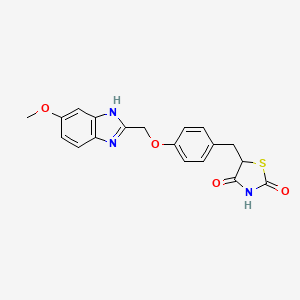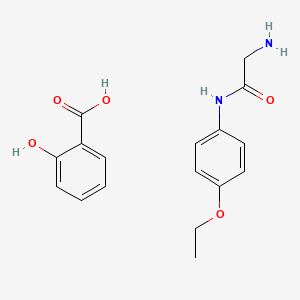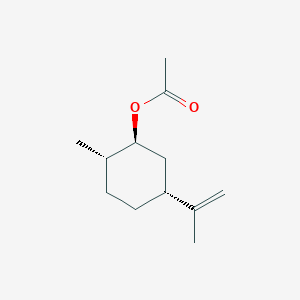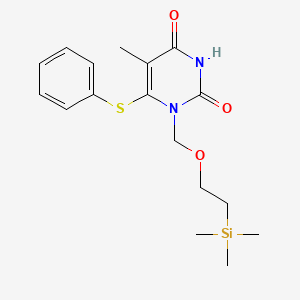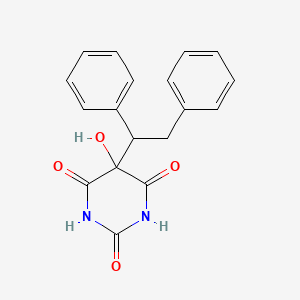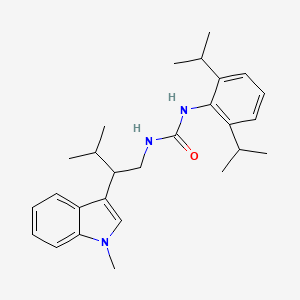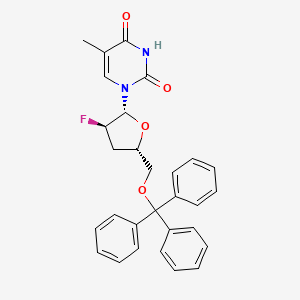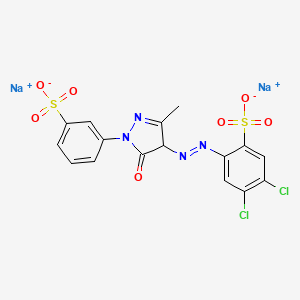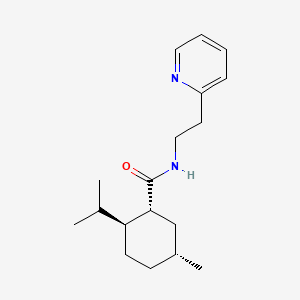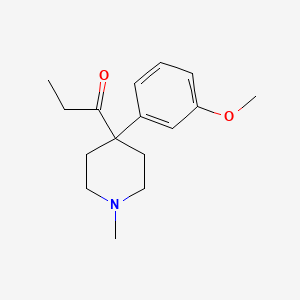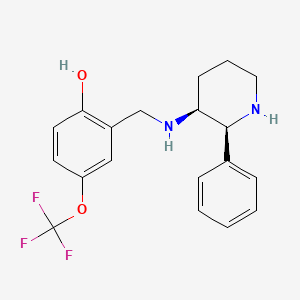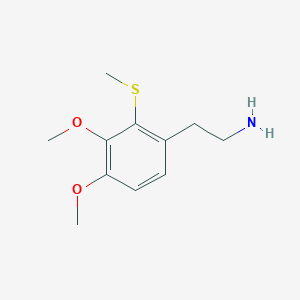
10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)-: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)- typically involves the reaction of phenothiazine with propanamine under specific conditions. The process may include steps such as:
N-Alkylation: Phenothiazine is reacted with propanamine in the presence of a base to form the N-alkylated product.
Methylation: The N-alkylated product is further methylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including halogenation and nitration, can be performed using appropriate reagents like halogens or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Employed in the study of redox properties and photophysical behavior.
Biology:
- Investigated for its potential as a photoredox catalyst in biological systems.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antipsychotic agent.
- Investigated for its role in photodynamic therapy.
Industry:
- Utilized in the development of optoelectronic materials.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a redox catalyst, facilitating electron transfer reactions. It may also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 10H-Phenothiazine-10-propanamine, N,N-dimethyl-
- 10H-Phenothiazine-10-propanamine, 4-chloro-N,N-dimethyl-
Comparison:
- 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)- has unique redox properties and photophysical behavior compared to its analogs.
- The presence of the beta-trimethyl group enhances its stability and reactivity in certain reactions.
- Its specific stereochemistry (betaR) may result in different biological activities and interactions compared to other phenothiazine derivatives.
This detailed article provides a comprehensive overview of 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
47138-20-5 |
|---|---|
Molecular Formula |
C18H22N2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2S)-N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/t14-/m0/s1 |
InChI Key |
ZZHLYYDVIOPZBE-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


